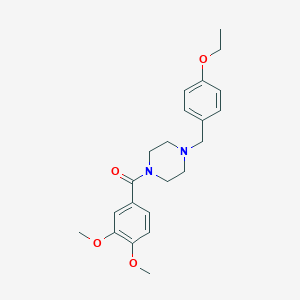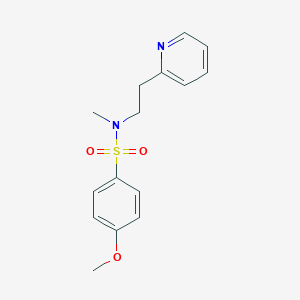![molecular formula C23H30N2O6 B246941 1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as TFMPP and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of TFMPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1B receptor. The compound has also been found to inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
TFMPP has been found to have various biochemical and physiological effects. The compound has been shown to increase locomotor activity and induce hyperthermia in animals. TFMPP has also been found to have anxiogenic effects in humans, leading to increased anxiety and panic.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages and limitations for lab experiments. The compound has been used as a tool in studying the serotonin system and has been found to have a high affinity for the 5-HT1B receptor. However, TFMPP has also been found to have off-target effects, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on TFMPP. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of anxiety and depression. Additionally, studies are needed to determine the potential side effects of TFMPP and its long-term effects on the brain and body.
Conclusion:
In conclusion, 1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine is a chemical compound that has potential applications in various fields of scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of TFMPP and its effects on the brain and body.
Synthesis Methods
The synthesis of TFMPP involves the reaction of 1-(4-methoxyphenoxy)acetyl-piperazine with 3,4,5-trimethoxybenzyl chloride. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
TFMPP has been widely studied for its potential applications in various fields of scientific research. The compound has been used as a tool in studying the serotonin system and has been found to have an affinity for the serotonin receptor 5-HT1B. TFMPP has also been studied for its potential use in the treatment of anxiety and depression.
properties
Molecular Formula |
C23H30N2O6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H30N2O6/c1-27-18-5-7-19(8-6-18)31-16-22(26)25-11-9-24(10-12-25)15-17-13-20(28-2)23(30-4)21(14-17)29-3/h5-8,13-14H,9-12,15-16H2,1-4H3 |
InChI Key |
WJSXMGUFVONGQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)




![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)
![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)